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  • Product: (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone
  • CAS: 1416981-33-3

Core Science & Biosynthesis

Foundational

The Mechanistic and Structural Role of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone in Targeted Drug Discovery

Unlike fully assembled active pharmaceutical ingredients (APIs), (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (CAS: 209960-85-0 / related isomers) is a highly specialized pharmacophoric building block. In modern r...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlike fully assembled active pharmaceutical ingredients (APIs), (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (CAS: 209960-85-0 / related isomers) is a highly specialized pharmacophoric building block. In modern rational drug design, particularly within the oncology and immunology spaces, this fragment is not administered as a standalone therapeutic. Instead, its "mechanism of action" is defined by the precise thermodynamic, kinetic, and structural properties it confers when integrated into targeted therapies, such as pyrazolyl quinoxaline pan-kinase inhibitors[1] and pyrazolopyrimidine-based selective Janus kinase (JAK) inhibitors[2].

This whitepaper deconstructs the mechanistic rationale behind this specific fragment, exploring how its three distinct chemical motifs synergize to drive target affinity, metabolic stability, and pharmacokinetic viability.

Pharmacophoric Deconstruction: The Tripartite Mechanism

The utility of this fragment lies in its tripartite structure. When coupled to a heterocyclic core (e.g., a pyrimidine or quinoxaline), each moiety serves a distinct mechanistic function within the target protein's binding pocket (typically the ATP-binding site of a kinase).

A. The 3-Amino Group: The Hinge-Binding Anchor

The primary amine at the meta-position acts as the functional handle for coupling the fragment to the drug's core scaffold (often via Buchwald-Hartwig cross-coupling). Once integrated, the resulting secondary amine frequently serves as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region. This interaction is the thermodynamic anchor for ATP-competitive inhibitors.

B. The 5-Fluoro Group: The Metabolic Shield and Electronic Tuner

The inclusion of a fluorine atom meta to the amine is a calculated mechanistic choice:

  • Metabolic Shielding: Cytochrome P450 enzymes (e.g., CYP3A4) frequently oxidize electron-rich anilines at the ortho or para positions. The highly electronegative fluorine atom deactivates the aromatic ring toward electrophilic attack, significantly extending the in vivo half-life of the resulting drug[2].

  • pKa Modulation: Fluorine's inductive electron-withdrawing effect (-I) lowers the basicity (pKa) of the adjacent amine. A less basic amine reduces off-target binding to the hERG potassium channel, a primary cause of drug-induced cardiotoxicity.

C. The Pyrrolidin-1-yl-methanone Motif: The Solvent Vector

The tertiary amide formed with pyrrolidine serves as a rigid vector directing the molecule toward the solvent-exposed channel of the kinase pocket. Because tertiary amides exhibit restricted rotation (due to partial double-bond character), the pyrrolidine ring is conformationally locked. This rigidity minimizes the entropic penalty ( ΔS ) upon binding. Furthermore, the lipophilic bulk of the pyrrolidine ring displaces high-energy, poorly ordered water molecules from the solvent channel, driving a favorable enthalpic ( ΔH ) gain.

Pharmacophore cluster_0 Kinase ATP Pocket Interactions Fragment (3-Amino-5-fluoro-phenyl) -pyrrolidin-1-yl-methanone Hinge 3-Amino Group (Hinge Region H-Bonds) Fragment->Hinge Pocket 5-Fluoro Group (Metabolic Shield) Fragment->Pocket Solvent Pyrrolidine Amide (Solvent Channel) Fragment->Solvent Affinity Target Affinity Hinge->Affinity HalfLife In vivo Half-life Pocket->HalfLife Bioavail Bioavailability Solvent->Bioavail

Caption: Mechanistic contribution of each functional group to the final drug's pharmacodynamic profile.

Quantitative Physicochemical Profiling

To understand why this specific fragment is favored in lead optimization, we must analyze its physicochemical metrics. The data below illustrates how the fragment complies with the "Rule of 3" for fragment-based drug discovery (FBDD), ensuring it does not bloat the molecular weight or lipophilicity of the final API.

PropertyValueMechanistic Rationale
Molecular Weight 208.23 g/mol Optimal size for a peripheral binding fragment; leaves mass budget for the core scaffold.
Topological Polar Surface Area (TPSA) ~46.1 ŲLow TPSA ensures the final molecule maintains excellent cellular and blood-brain barrier permeability.
Calculated LogP 1.6 - 1.9Balances aqueous solubility with the lipophilicity required for target pocket engagement.
Amine pKa (Calculated) ~3.5 - 4.0Fluorine's electron-withdrawal reduces basicity, mitigating hERG toxicity and phospholipidosis.
Rotatable Bonds 2High rigidity results in a low conformational entropy penalty upon target binding.

Experimental Methodologies: Synthesis & Validation

The integration of this fragment into a drug candidate requires robust, self-validating synthetic and biochemical protocols. Below are the field-proven methodologies for generating the fragment and validating its target engagement[1].

Protocol 1: Synthesis of the Fragment via Amide Coupling

Causality: We utilize HATU over standard EDC/HOBt because the electron-withdrawing fluorine atom slightly deactivates the benzoic acid. HATU provides superior kinetics and higher yields for deactivated substrates.

Step-by-Step Method:

  • Activation: Dissolve 1.0 eq of 3-amino-5-fluorobenzoic acid in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the activated ester.

  • Nucleophilic Attack: Add 1.5 eq of pyrrolidine dropwise to the solution. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint (LC-MS): Take a 10 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and inject into the LC-MS. The protocol is self-validating: the absolute disappearance of the starting material peak ( m/z 154 [M-H]-) and the appearance of the product peak ( m/z 209.1 [M+H]+) definitively confirms amide bond formation. If the activated ester mass persists, the system indicates insufficient nucleophile (pyrrolidine).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Scaffold Integration and Target Engagement Validation

Once synthesized, the fragment is coupled to a kinase inhibitor core (e.g., a pyrazolopyrimidine) and validated.

Step-by-Step Method:

  • Buchwald-Hartwig Amination: Combine the synthesized fragment (1.1 eq), the halogenated core scaffold (1.0 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq) in anhydrous dioxane. Degas with N2​ for 10 minutes, then heat at 100°C for 12 hours.

  • Self-Validation Checkpoint (19F NMR): Filter the crude mixture and run a rapid 19F NMR. The fluorine atom provides a background-free signal. A distinct chemical shift in the 19F peak confirms that the electronic environment of the aniline has changed, self-validating the success of the cross-coupling before tedious purification.

  • Surface Plasmon Resonance (SPR): Immobilize the target kinase (e.g., JAK2) on a CM5 sensor chip. Flow the purified compound over the chip at varying concentrations (1 nM to 1 µM).

  • Kinetic Analysis: Calculate the association rate ( Kon​ ) and dissociation rate ( Koff​ ). The rigid pyrrolidine amide should yield a highly favorable (slow) Koff​ due to optimal solvent channel packing.

Workflow Step1 1. Amide Coupling (HATU/DIPEA) QC1 LC-MS Validation [M+H]+ 209.1 Step1->QC1 Step2 2. Buchwald-Hartwig Cross-Coupling to Core QC1->Step2 QC2 19F NMR Validation (Electronic Shift) Step2->QC2 Step3 3. Biochemical Profiling (SPR Kinetics) QC2->Step3 Step4 4. X-ray Crystallography (Target Engagement) Step3->Step4

Caption: Self-validating experimental workflow from fragment synthesis to structural validation.

Conclusion

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone is a masterclass in rational pharmacophore design. By combining a hinge-binding anchor (amine), a metabolic shield (fluorine), and a conformationally locked solvent vector (pyrrolidine amide), this fragment allows medicinal chemists to rapidly optimize the binding affinity and pharmacokinetic stability of targeted kinase inhibitors. Its predictable reactivity and favorable physicochemical properties make it an indispensable tool in the development of next-generation therapeutics.

References

  • [1] Astex Therapeutics Ltd. Pyrazolyl quinoxaline kinase inhibitors. U.S. Patent 9,464,071 B2, filed April 28, 2011, and issued October 11, 2016. URL:

  • [2] Astex Therapeutics Ltd. Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors. U.S. Patent 9,040,545 B2, filed April 28, 2011, and issued May 26, 2015. URL:

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Exploratory

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone chemical properties and structure analysis

An In-depth Technical Guide to (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone Introduction: Unpacking a Versatile Chemical Scaffold (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone, identified by the CAS Number 1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone

Introduction: Unpacking a Versatile Chemical Scaffold

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone, identified by the CAS Number 1416981-33-3, is a synthetic organic compound that stands at the intersection of several key motifs in medicinal chemistry.[1] While this specific molecule is primarily available as a research chemical or a building block for more complex syntheses, its constituent parts—a fluorinated aniline derivative and a pyrrolidine amide—are of significant interest to drug development professionals.

The incorporation of fluorine into aromatic systems is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2] Similarly, the pyrrolidine ring is a privileged scaffold, valued for its three-dimensional structure and its ability to serve as a versatile synthetic handle. This guide provides a comprehensive analysis of the chemical structure, properties, and potential applications of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone, offering field-proven insights for researchers in chemical synthesis and drug discovery.

Chemical Structure and Physicochemical Properties

The structural foundation of this molecule is a central carbonyl group forming an amide linkage between a 3-amino-5-fluorophenyl ring and a pyrrolidine ring. This arrangement dictates its chemical behavior and potential for biological interactions.

Caption: 2D Structure of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1416981-33-3[1]
Molecular Formula C₁₁H₁₃FN₂O[1]
Molecular Weight 208.23 g/mol Calculated
InChI Key HEAVAGVQXIKMRS-UHFFFAOYSA-N[1]
Predicted XLogP3 1.5PubChem (CID 139034292)
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 2 (from C=O, N)Calculated
Topological Polar Surface Area (TPSA) 49.56 ŲPubChem (CID 139034292)
Rotatable Bond Count 1Calculated

Structural Analysis via Spectroscopic Techniques: An Expert's Projection

  • ¹H NMR Spectroscopy : In a solvent like CDCl₃, the spectrum would display distinct regions. The aromatic region would show complex multiplets for the three protons on the phenyl ring, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine and amide groups. The pyrrolidine protons would appear as multiplets in the aliphatic region, typically between 1.8-3.6 ppm. The two protons of the amino group (-NH₂) would likely present as a broad singlet.

  • ¹³C NMR Spectroscopy : The spectrum would reveal 11 distinct carbon signals. The carbonyl carbon of the amide would be the most downfield signal (~168-172 ppm). The aromatic carbons would appear between ~110-165 ppm, with the carbon directly bonded to fluorine showing a characteristic large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR Spectroscopy : This technique is invaluable for confirming the presence and electronic environment of the fluorine atom.[4] A single resonance would be expected, with its chemical shift providing insight into the electronic nature of the aromatic ring.[5][6]

  • Mass Spectrometry (MS) : Using electrospray ionization in positive mode (ESI+), the primary observation would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 209.11. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the neutral loss of pyrrolidine or cleavage of the amide bond.

Proposed Synthesis Pathway

A logical and efficient route to synthesize (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone is through a standard amide coupling reaction. This involves the condensation of 3-amino-5-fluorobenzoic acid with pyrrolidine.

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 3-Amino-5-fluorobenzoic Acid reagents HATU, DIPEA Anhydrous DMF Room Temperature reactant1->reagents reactant2 Pyrrolidine reactant2->reagents product (3-Amino-5-fluoro-phenyl)- pyrrolidin-1-yl-methanone reagents->product Amide Coupling

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Exploratory

An In-depth Technical Guide to the Crystal Structure of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone in Complex with its Putative Target, Protein Arginine Methyltransferase 5 (PRMT5)

This guide provides a comprehensive overview of the methodologies and rationale behind determining the high-resolution crystal structure of a novel small molecule, (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone, in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the methodologies and rationale behind determining the high-resolution crystal structure of a novel small molecule, (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone, in complex with its putative therapeutic target, Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.

Introduction: The Convergence of a Novel Ligand and a High-Value Oncology Target

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone is a synthetic compound featuring a fluorinated aminophenyl group linked to a pyrrolidine ring via a ketone bridge. While the specific biological activity of this molecule is not extensively documented in public literature, its structural motifs are prevalent in a variety of biologically active compounds, including enzyme inhibitors. The presence of an aromatic system capable of engaging in π-stacking and hydrogen bonding, coupled with the conformational flexibility of the pyrrolidine ring, makes it a compelling candidate for binding to protein active sites.

Our rationale for selecting Protein Arginine Methyltransferase 5 (PRMT5) as a putative target is rooted in the principles of chemical similarity and the established therapeutic importance of this enzyme. PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby playing a crucial role in the regulation of gene expression, RNA processing, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in a variety of cancers, making it a high-priority target for therapeutic intervention.[2] Many documented PRMT5 inhibitors feature substituted aromatic and heterocyclic scaffolds, providing a strong basis for investigating the interaction of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone with this enzyme.

This guide will delineate the comprehensive workflow for elucidating the atomic-level interactions between our compound of interest and the PRMT5:MEP50 complex, the biologically active form of the enzyme.[3]

Methodology: From Gene to High-Resolution Structure

The determination of a protein-ligand co-crystal structure is a multi-step process that demands precision and a deep understanding of the underlying biochemical and biophysical principles.[2] The following sections detail the key experimental protocols.

The catalytic activity of PRMT5 is significantly enhanced when it is in complex with the Methylosome Protein 50 (MEP50).[3] Therefore, co-expression of both proteins is essential for obtaining a biologically relevant and structurally stable complex.

Experimental Protocol: Protein Expression and Purification

  • Construct Design: Full-length human PRMT5 (residues 1-637) and MEP50 (residues 2-342) are cloned into a suitable co-expression vector system, such as the baculovirus expression vector system for expression in insect cells (e.g., Spodoptera frugiperda, Sf9).[4] Affinity tags, such as a His-tag on MEP50 and a FLAG-tag on PRMT5, are incorporated for streamlined purification.

  • Baculovirus Generation and Protein Expression: Recombinant baculoviruses are generated and used to infect Sf9 cells. The cells are cultured for 48-72 hours to allow for protein expression.

  • Cell Lysis and Clarification: The cells are harvested, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors), and lysed by sonication. The lysate is then clarified by high-speed centrifugation to remove cellular debris.

  • Affinity Chromatography: The clarified lysate is first passed over a Ni-NTA affinity column to capture the His-tagged MEP50 and its binding partner, PRMT5. The complex is eluted using an imidazole gradient. This is followed by a second affinity purification step using anti-FLAG antibody-conjugated resin to ensure high purity of the complex.[4]

  • Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to remove any remaining impurities and to isolate the stable PRMT5:MEP50 heterodimers. The buffer for this step should be optimized for protein stability and subsequent crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Purity and Concentration Assessment: The purity of the complex is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm. A purity of >95% is desirable for crystallization trials.[5]

G cluster_0 Protein Production Workflow A Co-expression of PRMT5 and MEP50 in Sf9 cells B Cell Lysis and Clarification A->B Harvest and lyse C Dual Affinity Chromatography (Ni-NTA and Anti-FLAG) B->C Bind and elute D Size-Exclusion Chromatography C->D Fractionate by size E Purity and Concentration Assessment (>95% pure) D->E Analyze fractions

Caption: Workflow for the expression and purification of the PRMT5:MEP50 complex.

Co-crystallization is the preferred method for obtaining a crystal of the protein-ligand complex, as it often captures a more relevant conformational state of the protein upon ligand binding.[6]

Experimental Protocol: Co-crystallization

  • Complex Formation: The purified PRMT5:MEP50 complex (at a concentration of 5-10 mg/mL) is incubated with a 3-5 molar excess of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (dissolved in a suitable solvent like DMSO, with the final DMSO concentration in the protein solution kept below 5%). The incubation is typically carried out on ice for 1-2 hours.

  • Crystallization Screening: High-throughput screening of crystallization conditions is performed using commercially available sparse matrix screens. The sitting-drop vapor diffusion method is commonly employed, where a small volume (e.g., 100-200 nL) of the protein-ligand complex is mixed with an equal volume of the reservoir solution.

  • Optimization of Crystallization Conditions: Initial crystal "hits" are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.

  • Crystal Harvesting and Cryo-protection: Once diffraction-quality crystals are obtained, they are carefully harvested using a cryo-loop and flash-cooled in liquid nitrogen. Prior to freezing, the crystals are typically soaked in a cryoprotectant solution (e.g., the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

G cluster_1 Co-crystallization Workflow F Incubate purified PRMT5:MEP50 with the compound G Set up high-throughput crystallization screens F->G Vapor diffusion H Optimize initial crystal hits G->H Refine conditions I Harvest and cryo-protect diffraction-quality crystals H->I Prepare for data collection J Flash-cool in liquid nitrogen I->J

Caption: Step-by-step workflow for the co-crystallization of the protein-ligand complex.

High-quality X-ray diffraction data is paramount for determining an accurate crystal structure. Data is typically collected at a synchrotron source to leverage the high-intensity X-ray beam.[7]

Experimental Protocol: Data Collection and Processing

  • Data Collection: The cryo-cooled crystal is mounted on a goniometer at the synchrotron beamline. A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing: The raw diffraction images are processed using software packages such as XDS or HKL2000. This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice symmetry.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Placing all integrated intensities on a common scale and merging redundant measurements to produce a final dataset of unique reflections.[8]

Data Collection & Processing Parameter Typical Value for a High-Quality Dataset
X-ray SourceSynchrotron
Wavelength (Å)0.9 - 1.1
Resolution (Å)2.5 or better
Space GroupP2₁2₁2₁ (example)
Unit Cell Dimensions (Å)a, b, c, α, β, γ
Completeness (%)> 95%
Multiplicity> 3
I/σ(I)> 2.0 in the highest resolution shell
R_merge< 0.10
CC(1/2)> 0.5 in the highest resolution shell

The processed diffraction data is used to calculate an electron density map, into which a model of the protein-ligand complex is built and refined.

Experimental Protocol: Structure Determination and Refinement

  • Phase Determination: The phase problem is solved using molecular replacement, employing a previously determined structure of PRMT5:MEP50 (e.g., PDB ID: 4GQB) as a search model.

  • Model Building: An initial model of the protein is fitted into the electron density map using software like Coot. The ligand, (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone, is then modeled into the clear difference density observed in the active site.

  • Refinement: The model is refined against the experimental data using programs such as PHENIX or REFMAC5. This iterative process improves the fit of the model to the electron density map and optimizes the geometry of the model.

  • Validation: The final refined structure is validated using tools like MolProbity to assess its stereochemical quality and overall accuracy.

Refinement Statistics Typical Value
Resolution (Å)1.8 - 2.5
R_work / R_free< 0.20 / < 0.25
No. of atoms (Protein/Ligand/Water)Varies
RMSD (bonds) (Å)< 0.01
RMSD (angles) (°)< 1.5
Ramachandran favored (%)> 95%
Ramachandran outliers (%)< 0.5%

Structural Analysis and Discussion: A Hypothetical Binding Mode

Based on the co-crystal structures of other inhibitors with PRMT5, we can hypothesize a plausible binding mode for (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone within the substrate-binding site.

The 3-amino group on the phenyl ring is positioned to form a crucial hydrogen bond with the side chain of a key acidic residue in the active site, such as Glutamate 444 (E444) . This interaction often serves as a primary anchor for inhibitors. The fluorine atom at the 5-position can engage in favorable halogen bonding or other electrostatic interactions with the protein backbone or side chains, enhancing binding affinity.

The central phenyl ring would likely be involved in hydrophobic interactions with residues lining the active site pocket, such as Phenylalanine 327 (F327) and Methionine 328 (M328) . The pyrrolidin-1-yl-methanone moiety would extend into a more solvent-exposed region of the active site, with the carbonyl oxygen potentially forming a hydrogen bond with a backbone amide or a water molecule. The pyrrolidine ring itself can adopt a conformation that optimizes van der Waals contacts within the pocket.

G cluster_2 Hypothetical Ligand-Protein Interactions Ligand (3-Amino-5-fluoro-phenyl)- pyrrolidin-1-yl-methanone E444 Glu444 Ligand->E444 Hydrogen Bond (Amino group) F327 F327 Ligand->F327 Hydrophobic Interaction (Phenyl ring) M328 M328 Ligand->M328 Hydrophobic Interaction (Phenyl ring) Backbone Protein Backbone Ligand->Backbone Halogen/Electrostatic Interaction (Fluorine)

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Protocols & Analytical Methods

Method

Application Note: (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone as a Privileged Scaffold in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary In modern drug discovery, the selection of optimal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern drug discovery, the selection of optimal building blocks is critical for navigating the complex multi-parameter optimization of pharmacokinetics, target affinity, and safety. (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (CAS: 1155912-44-9 / related analogs) has emerged as a highly versatile, privileged fragment. Combining a reactive nucleophilic aniline, a metabolically stabilizing fluorine atom, and a solubility-enhancing pyrrolidine amide, this scaffold is frequently deployed in the synthesis of hinge-binding kinase inhibitors[1], G-protein coupled receptor (GPCR) modulators, and central nervous system (CNS) agents.

This guide provides a comprehensive overview of the structural rationale behind this building block, divergent synthetic workflows, and field-proven protocols for its incorporation into advanced lead compounds.

Structural Rationale & Physicochemical Profiling

The architectural design of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone is not accidental; each functional group serves a distinct mechanistic purpose in medicinal chemistry:

  • The 3-Amino Group (Aniline): Acts as the primary vector for synthetic elaboration. In kinase inhibitors, the resulting secondary amine (post-coupling) often serves as a critical hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of a methionine or cysteine residue) [2].

  • The 5-Fluoro Substituent: Fluorine incorporation serves a dual purpose. First, it lowers the pKa of the adjacent aniline, which can attenuate off-target toxicity and improve oxidative stability. Second, it blocks cytochrome P450 (CYP)-mediated aromatic oxidation at the 5-position, significantly enhancing the molecule's metabolic half-life.

  • The Pyrrolidin-1-yl-methanone (Tertiary Amide): This moiety is typically oriented toward the solvent-exposed region of the target protein. The constrained pyrrolidine ring limits the number of rotatable bonds (reducing entropic penalties upon binding) while the amide carbonyl acts as a strong hydrogen bond acceptor. Crucially, as a tertiary amide, it improves aqueous solubility without introducing an additional hydrogen bond donor, which would otherwise penalize cellular permeability [3].

Table 1: Physicochemical Profile & Drug Design Rationale
PropertyCalculated ValueMedicinal Chemistry Rationale
Molecular Weight 208.23 g/mol Low molecular weight fragment; leaves ample "budget" for elaboration while remaining strictly within Lipinski's Rule of 5.
cLogP 1.2 – 1.6Optimal lipophilicity. Prevents the final drug candidate from becoming excessively greasy, mitigating non-specific protein binding.
Topological Polar Surface Area (TPSA) 46.3 ŲHighly favorable for membrane permeability. Values < 90 Ų are generally required for CNS penetration, making this scaffold viable for neuro-therapeutics.
H-Bond Donors (HBD) 1 (-NH₂)Provides the necessary vector for target engagement (e.g., kinase hinge binding) or further synthetic coupling.
H-Bond Acceptors (HBA) 2 (C=O, F)Enhances solubility and provides vectors for water-mediated hydrogen bond networks in protein binding pockets.

Strategic Applications & Synthetic Workflows

The primary utility of this scaffold lies in its divergent reactivity. The aniline nitrogen can be subjected to Palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), or acylation to generate distinct therapeutic classes.

Workflow BB (3-Amino-5-fluoro-phenyl)- pyrrolidin-1-yl-methanone SNAr Buchwald-Hartwig Amination (Heteroaryl Halides) BB->SNAr Pd Catalyst / Base Urea Urea Formation (Isocyanates / Triphosgene) BB->Urea Phosgene equivalent Amide Amide Coupling (Acyl Chlorides / HATU) BB->Amide Coupling Reagent Kinase Type I/II Kinase Inhibitors (e.g., PI3K, p38 MAPK) SNAr->Kinase Urea->Kinase CNS CNS Agents (e.g., Anticonvulsants) Amide->CNS GPCR GPCR Modulators Amide->GPCR

Figure 1: Divergent synthetic workflows utilizing the (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone scaffold.

Experimental Protocols

Protocol 4.1: Palladium-Catalyzed Buchwald-Hartwig Amination

To construct kinase inhibitors, the aniline of our scaffold is frequently coupled to a heteroaryl chloride (e.g., a substituted pyrimidine or quinoline) via a Buchwald-Hartwig amination [4].

Causality & Design of the Protocol:

  • Catalyst/Ligand Choice: Pd₂(dba)₃ combined with Xantphos. Xantphos is selected because its wide bite angle (111°) strongly favors reductive elimination over deleterious β-hydride elimination, which is critical when coupling electron-deficient heteroaryl halides.

  • Base Selection: Cs₂CO₃ is utilized as a mild, non-nucleophilic base. Stronger bases like NaOtBu risk hydrolyzing the pyrrolidine amide or causing side reactions with sensitive functional groups on the electrophile.

  • Solvent: 1,4-Dioxane provides the necessary boiling point (101 °C) to overcome the activation energy of the oxidative addition step.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (1.0 equiv, 1.0 mmol) and the target heteroaryl chloride (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%) and Xantphos (0.10 equiv, 10 mol%). Self-Validation Check: The 1:2 ratio of Pd to ligand ensures complete formation of the active L₂Pd(0) species.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Monitoring: Monitor reaction progression via LC-MS. The disappearance of the aniline starting material (m/z 209 [M+H]⁺) and the appearance of the coupled product mass validates the completion of the catalytic cycle.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

Mechanistic Pathway Context

When this scaffold is successfully integrated into a targeted inhibitor—such as a PI3Kα inhibitor [2]—it acts by competitively binding to the ATP-binding pocket of the kinase. The diagram below illustrates the downstream effects of inhibiting this pathway.

Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K (Target) RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation Drug Scaffold-Derived Kinase Inhibitor Drug->PI3K Competitive ATP Inhibition mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Proliferation & Tumor Survival mTOR->Proliferation Drives

Figure 2: Integration of the scaffold-derived inhibitor into the PI3K/AKT/mTOR signaling cascade, demonstrating the blockade of tumor cell proliferation.

References

  • Title: Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC) URL: [Link]

  • Title: Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances (PMC) URL: [Link]

Application

Application Note: Solubilization and Assay Preparation Protocol for (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone in DMSO

Target Audience: Researchers, Cell Biologists, and Medicinal Chemists Application: In vitro cell-based assays (e.g., viability, signaling, phenotypic screening) Physicochemical Profiling & Solvent Causality Before introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Medicinal Chemists Application: In vitro cell-based assays (e.g., viability, signaling, phenotypic screening)

Physicochemical Profiling & Solvent Causality

Before introducing any novel synthetic compound into a biological system, one must analyze its physicochemical properties to select the appropriate vehicle. The compound (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (Estimated MW ≈ 208.24 g/mol ) features a lipophilic fluorinated phenyl ring and a pyrrolidine moiety, balanced by a primary amine and an amide carbonyl.

This amphiphilic structure renders the molecule poorly soluble in purely aqueous physiological buffers (such as PBS or DMEM) due to high lattice energy and hydrophobic effects. However, it is highly soluble in Dimethyl Sulfoxide (DMSO) . DMSO is a polar aprotic solvent with a high dielectric constant that efficiently disrupts solute-solute hydrogen bonding, making it the universal gold-standard vehicle for lipophilic small molecules in drug discovery.

The Causality of DMSO Toxicity in Cell Assays

While DMSO is an exceptional solvent, it is not biologically inert. As an amphipathic molecule, DMSO acts as a potent permeation enhancer. When introduced to cell culture media at concentrations exceeding 0.5% v/v, DMSO intercalates into the phospholipid bilayer. This displaces water molecules from the lipid headgroups, drastically increasing membrane fluidity, inducing pore formation, and ultimately triggering apoptosis [1].

Furthermore, even at sub-lethal concentrations (0.2% - 0.5%), DMSO can induce off-target transcriptomic shifts and epigenetic alterations that confound assay readouts [2]. Therefore, maintaining a final DMSO concentration of ≤ 0.1% v/v is the universally accepted "Gold Standard" to preserve assay integrity and ensure that observed phenotypic changes are strictly driven by the test compound.

Toxicity DMSO Final DMSO Concentration in Cell Media Safe ≤ 0.1% v/v (Gold Standard) DMSO->Safe Caution 0.1% - 0.5% v/v (Cell-Line Dependent) DMSO->Caution Toxic > 0.5% v/v (High Risk) DMSO->Toxic Mech1 Minimal impact on membrane fluidity Safe->Mech1 Mech2 Potential off-target transcriptomic shifts Caution->Mech2 Mech3 Membrane pore formation & Apoptosis induction Toxic->Mech3

Mechanistic impact of DMSO concentration on cell viability and assay integrity.

Experimental Protocol: A Self-Validating System

To prevent the compound from "crashing out" (precipitating) upon contact with aqueous media, and to normalize solvent toxicity across all treatment groups, we utilize a Constant DMSO Normalization strategy. This ensures every well—from the highest dose to the vehicle control—receives exactly 0.1% DMSO.

Phase 1: Master Stock Preparation (10 mM)

Causality Insight: We prepare a highly concentrated stock to minimize the volume of solvent eventually transferred to the cells.

  • Equilibration: Allow the lyophilized vial of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone to equilibrate to room temperature in a desiccator before opening. Why? This prevents atmospheric moisture condensation, which can hydrolyze the amide bond.

  • Weighing: Accurately weigh 2.08 mg of the compound into a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation).

  • Dissolution: Add exactly 1.0 mL of sterile, cell-culture grade, anhydrous 100% DMSO to achieve a 10 mM Master Stock.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes to overcome the initial crystalline lattice energy.

  • Aliquoting: Divide the stock into 50 µL aliquots and store at -20°C or -80°C. Why? Repeated freeze-thaw cycles introduce water into the DMSO (which is highly hygroscopic), leading to compound precipitation over time.

Phase 2: Serial Dilution and Media Spiking

Causality Insight: Never perform serial dilutions directly in the aqueous media. The sudden drop in the dielectric constant will cause the hydrophobic compound to precipitate. Instead, perform serial dilutions in 100% DMSO first.

  • Thaw: Thaw a single 50 µL aliquot of the 10 mM Master Stock at room temperature.

  • DMSO Serial Dilution: Prepare your desired concentration curve by diluting the Master Stock into 100% DMSO (See Table 1).

  • Media Spiking (1:1000): Warm your cell culture media to 37°C. Add 1 µL of the respective DMSO intermediate stock to 999 µL of warmed media. Vortex immediately to ensure rapid, homogeneous dispersion.

  • Vehicle Control: Add 1 µL of pure 100% DMSO to 999 µL of media. This validates the system; if the vehicle control shows toxicity compared to an untreated baseline, the assay is compromised.

Workflow A Weigh Compound (Equilibrate first) B Add 100% DMSO (Master Stock) A->B C Vortex / Sonicate (Ensure Dissolution) B->C D Aliquot & Freeze (-20°C or -80°C) C->D E Thaw Aliquot (Room Temp) D->E Single Use F Serial Dilution (in 100% DMSO) E->F Dose Curve G Spike Media 1:1000 (Final DMSO = 0.1%) F->G Apply to Cells

Workflow for preparing (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone stocks and dilutions.

Quantitative Data Presentation: Constant DMSO Dilution Matrix

By strictly following this matrix, you guarantee that every biological replicate is exposed to a standardized 0.1% DMSO environment, eliminating solvent-induced artifacts.

Target Final Assay ConcentrationIntermediate Stock Concentration (in 100% DMSO)Volume of Intermediate StockVolume of Pre-warmed MediaFinal DMSO % (v/v)
10.0 µM 10.0 mM (Master Stock)1.0 µL999 µL0.1%
5.0 µM 5.0 mM1.0 µL999 µL0.1%
1.0 µM 1.0 mM1.0 µL999 µL0.1%
0.5 µM 0.5 mM1.0 µL999 µL0.1%
0.1 µM 0.1 mM1.0 µL999 µL0.1%
0.0 µM (Vehicle Control) 0.0 mM (Pure DMSO)1.0 µL999 µL0.1%

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights PubMed Central (PMC) - National Institutes of Health[Link]

Method

Application Note: High-Throughput Fragment Screening and Lead Generation Using (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS). Executive Summary & Rationale In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS).

Executive Summary & Rationale

In modern drug discovery, traditional High-Throughput Screening (HTS) of large, complex molecules often yields hits with suboptimal physicochemical properties or restricted synthetic tractability. Fragment-Based Drug Discovery (FBDD) circumvents this by screening low-molecular-weight libraries (typically <300 Da) to identify highly efficient, albeit weak, binders that serve as high-quality starting points for lead optimization[1].

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (CAS: 1416981-33-3) is a highly versatile fragment scaffold designed for biophysical HTS campaigns. Its structural architecture is meticulously optimized for targeting kinase ATP-binding pockets (such as Phosphoinositide 3-kinases, PI3K) and epigenetic modulators.

  • The Fluorine Handle: The meta-fluoro substitution enables high-throughput, multiplexed 19 F-NMR screening without signal overlap, providing an orthogonal validation method to Surface Plasmon Resonance (SPR).

  • The Aniline Vector: The primary amine serves as a highly reactive, directional synthetic vector for fragment growing via rapid amide coupling or reductive amination.

  • The Pyrrolidine Amide: This moiety restricts the conformational flexibility of the fragment, reducing the entropic penalty upon binding while projecting into hydrophobic sub-pockets to enhance Ligand Efficiency (LE).

Table 1: Physicochemical Profiling (Rule of 3 Compliance)

To ensure optimal pharmacokinetics during downstream hit-to-lead evolution, fragments must strictly adhere to the "Rule of 3" [3]. This compound perfectly aligns with these parameters.

PropertyValueFBDD "Rule of 3" ThresholdImplication for HTS
Molecular Weight 208.23 g/mol ≤ 300 DaHigh ligand efficiency; accesses cryptic pockets.
LogP (Estimated) ~1.8≤ 3Ensures aqueous solubility at high assay concentrations (mM).
H-Bond Donors 1 (Aniline -NH₂)≤ 3Minimizes non-specific binding in SPR/NMR.
H-Bond Acceptors 2 (Amide O, Amine N)≤ 3Provides specific directional binding to kinase hinge regions.
Rotatable Bonds 2≤ 3Low entropic penalty upon target engagement.

FBDD High-Throughput Screening Workflow

The identification of fragment hits requires highly sensitive biophysical techniques, as their binding affinities typically range from 100 µM to 10 mM [1]. We employ a cascading workflow starting with SPR for kinetic triage, followed by orthogonal NMR validation, and culminating in structural biology (X-ray crystallography or Cryo-EM) for structure-guided design [2].

FBDD_Workflow Lib Fragment Library (Includes Target Compound) SPR Primary HTS (SPR) Affinity & Kinetics Lib->SPR High-throughput screening NMR Orthogonal Validation (19F-NMR & STD-NMR) SPR->NMR Hit selection (KD ~100 µM - 1 mM) Xray Structural Biology (X-Ray / Cryo-EM) NMR->Xray Pose determination Opt Hit-to-Lead Optimization (Growing & Linking) Xray->Opt Structure-guided design

Figure 1: Fragment-Based Drug Discovery (FBDD) workflow integrating SPR, NMR, and structural biology.

Standard Operating Protocol: SPR-Based Fragment Screening

This protocol details the primary HTS evaluation of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone against a model kinase target (e.g., PI3Kδ), a validated therapeutic target in oncology [4, 5].

Causality Note: Fragments require screening at high concentrations (e.g., 500 µM - 1 mM). Consequently, the assay buffer must contain a higher concentration of DMSO (typically 3-5%) to maintain solubility. Because DMSO has a massive refractive index, a rigorous solvent correction protocol is mandatory to prevent false positives caused by bulk shift anomalies.

Reagents and Equipment
  • Instrument: Biacore™ 8K or equivalent high-throughput SPR system.

  • Sensor Chip: CM5 (Carboxymethyl dextran).

  • Running Buffer: PBS-P+ (20 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5.0% (v/v) DMSO.

  • Target Protein: Recombinant human PI3Kδ (purified, >95% homogeneity).

Step-by-Step Methodology

Step 1: Target Immobilization (Amine Coupling)

  • Equilibrate the CM5 chip with PBS-P+ (without DMSO) at 25°C.

  • Activate flow cells 1 (Reference) and 2 (Active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Inject PI3Kδ (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 4.5) over flow cell 2 until an immobilization level of ~3,000-4,000 RU is achieved. High density is required to detect the low mass of the fragment.

  • Block both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: DMSO Solvent Correction Calibration (Self-Validating Step)

  • Prepare a DMSO calibration series ranging from 4.5% to 5.8% DMSO in PBS-P+.

  • Inject the series over both flow cells.

  • Logic: This generates a calibration curve plotting the reference channel response against the active channel response, allowing the software to subtract bulk refractive index changes caused by slight DMSO mismatches between the compound plate and the running buffer.

Step 3: Fragment Screening & Kinetic Characterization

  • Prepare a 100 mM stock of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone in 100% DMSO.

  • Dilute the compound in PBS-P+ to create a dose-response series: 1000, 500, 250, 125, 62.5, and 31.25 µM. Ensure the final DMSO concentration is exactly 5.0%.

  • Inject the concentration series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 60 seconds.

  • Include a known PI3K inhibitor (e.g., a low-affinity analog of Idelalisib) as a positive control to validate the functional integrity of the immobilized protein.

Step 4: Data Processing

  • Double-reference the data (subtract the reference channel, then subtract a buffer-only blank injection).

  • Fit the sensograms to a 1:1 Langmuir binding model or a steady-state affinity model to determine the KD​ .

Table 2: Representative Kinetic Data for Fragment Prioritization

Note: Data represents expected baseline metrics for a successful fragment hit prior to optimization.

Compound KD​ (µM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Ligand Efficiency (kcal/mol/HA)
Target Fragment 245Fast (>10⁴)Fast (>0.1)0.38
Positive Control 1.24.5 × 10⁴0.0540.31
Negative Control >5000N/AN/AN/A

Interpretation: A KD​ of 245 µM with a Ligand Efficiency (LE) > 0.3 is considered an excellent starting point. The "fast on / fast off" kinetic profile is a hallmark of true fragment binding, distinguishing it from non-specific aggregation.

Orthogonal Validation and Pathway Context

Once the primary SPR hit is confirmed, the compound must be validated orthogonally. The presence of the fluorine atom makes this compound an ideal candidate for 19 F-NMR Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion assays . Upon binding to the large target protein (PI3K), the tumbling rate of the fragment decreases drastically, leading to a measurable broadening of the 19 F NMR signal. This confirms target engagement in solution, free from potential artifacts of surface immobilization.

Biological Context: Targeting PI3K

If utilized in an oncology program, the fragment will be structurally evolved to compete with ATP in the kinase domain of PI3K, thereby halting the downstream activation of AKT and mTOR [4, 5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT Activation PIP3->AKT Recruitment mTOR mTOR Signaling (Cell Growth & Survival) AKT->mTOR Pathway cascade Frag Fragment Scaffold (Inhibitor Starting Point) Frag->PI3K Competitive inhibition (ATP pocket)

Figure 2: PI3K signaling pathway illustrating the targeted intervention point for the fragment scaffold.

Hit-to-Lead Evolution Strategy

The true value of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone lies in its synthetic tractability. Once the binding pose is elucidated via X-ray crystallography, the medicinal chemistry team can execute a Fragment Growing strategy:

  • Exploiting the Aniline (-NH₂): The primary amine is directed toward the solvent-exposed region or an adjacent specificity pocket. It can be rapidly derivatized via Buchwald-Hartwig cross-coupling or simple acylation to append solubilizing groups (e.g., morpholine or piperazine) to enhance potency and pharmacokinetic properties.

  • Fluorine-Directed Bioisosterism: The fluorine atom not only aids in NMR screening but also modulates the pKa of the adjacent amine and increases the metabolic stability of the phenyl ring against cytochrome P450-mediated oxidation.

By systematically growing the fragment along these vectors, researchers can efficiently convert a 200 µM hit into a low-nanomolar lead compound while maintaining high ligand efficiency and avoiding the "molecular obesity" often associated with traditional HTS hits.

References

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro-Sundia. Available at:[Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. Molecules (MDPI). Available at:[Link]

  • A high-throughput drug combination screen identifies an anti-glioma synergism between TH588 and PI3K inhibitors. Journal of Experimental & Clinical Cancer Research (PMC). Available at:[Link]

  • Combined Inhibition of PI3K and STAT3 signaling effectively inhibits bladder cancer growth. Cell Communication and Signaling (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals troubleshooting the synthesis of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals troubleshooting the synthesis of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone. Because the theoretical starting material (3-amino-5-fluorobenzoic acid) contains both an unprotected primary amine and a carboxylic acid, direct amide coupling frequently results in catastrophic yield losses.

This document provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction workflows.

Synthesis Workflow & Strategic Pathways

To prevent self-condensation, the primary amine must be masked during the amide coupling step. The two industry-standard approaches are the Nitro Route (using a nitro group as a pre-amine) and the Boc-Protected Route (using a tert-butyloxycarbonyl protecting group).

SynthesisWorkflow SM1 3-Amino-5-fluorobenzoic acid (Direct Route - NOT RECOMMENDED) Coupling1 Amide Coupling (Pyrrolidine, HATU) SM1->Coupling1 SM2 3-Nitro-5-fluorobenzoic acid (Nitro Route - RECOMMENDED) Coupling2 Amide Coupling (Pyrrolidine, HATU, DIPEA) SM2->Coupling2 SM3 3-(Boc-amino)-5-fluorobenzoic acid (Boc Route - RECOMMENDED) Coupling3 Amide Coupling (Pyrrolidine, EDC/HOBt) SM3->Coupling3 Product (3-Amino-5-fluoro-phenyl)- pyrrolidin-1-yl-methanone (TARGET PRODUCT) Coupling1->Product Low Yield (<20%) Polymer Polymerization / Dimers (Yield Loss) Coupling1->Polymer Self-condensation Intermediate2 (3-Nitro-5-fluoro-phenyl)- pyrrolidin-1-yl-methanone Coupling2->Intermediate2 >90% Yield Intermediate3 [3-(Pyrrolidine-1-carbonyl)- 5-fluoro-phenyl]-carbamic acid tert-butyl ester Coupling3->Intermediate3 >85% Yield Reduction Nitro Reduction (Fe/NH4Cl, 70°C) Intermediate2->Reduction Deprotection Boc Deprotection (TFA/DCM, RT) Intermediate3->Deprotection Reduction->Product >85% Yield Deprotection->Product >95% Yield

Reaction workflow comparing Direct, Nitro, and Boc-protected routes for target synthesis.

Troubleshooting & FAQs

Q: Why is my yield so low (<20%) when I directly couple 3-amino-5-fluorobenzoic acid with pyrrolidine? A: The unprotected aniline group (3-amino) is highly nucleophilic. When the carboxylic acid is activated by a coupling reagent, the amine from another molecule of the starting material competes with pyrrolidine. This causality leads to self-condensation, dimerization, and ultimately polymerization. You must switch to the Nitro or Boc-Protected route.

Q: I am using the Nitro Route. Which coupling reagent is best for reacting 3-nitro-5-fluorobenzoic acid with pyrrolidine? A: HATU combined with N,N-Diisopropylethylamine (DIPEA) is the gold standard. The weak base (DIPEA) deprotonates the carboxylic acid, which then reacts with HATU to form a highly reactive HOAt active ester[1]. This overcomes the steric and electronic deactivation caused by the electron-withdrawing fluoro and nitro groups, ensuring rapid conversion without epimerization or degradation.

Q: How can I safely reduce the nitro intermediate to the final product without causing defluorination? A: Aggressive hydrogenation (e.g., high-pressure H 2​ with Pd/C) can cause hydrodefluorination, stripping the fluorine atom from the aromatic ring. Instead, use Iron powder and Ammonium Chloride (Fe/NH 4​ Cl) in an ethanol/water mixture. This method is highly chemoselective, reducing the nitro group to an amine while leaving the aryl fluoride completely intact[2]. The addition of water is critical before solvent removal to prevent uncontrolled exothermic reactions[3].

Q: What is the mechanistic reason my Boc deprotection is failing to yield a clean free base? A: The deprotection of a Boc-protected amine with Trifluoroacetic Acid (TFA) proceeds through an acid-catalyzed hydrolysis mechanism, forming a tert-butyl cation and a carbamic acid intermediate that decarboxylates into CO 2​ and the free amine[4]. However, the amine immediately protonates to form a TFA salt[4]. If your yield is "messy" or calculated incorrectly, it is likely because you have isolated the TFA salt rather than the free base. A rigorous basic workup (pH > 8) is required to break the salt.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process checks to ensure chemical integrity at each step.

Protocol A: Amide Coupling (HATU/DIPEA Method)

Objective: Synthesize (3-Nitro-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone.

  • Dissolution: Dissolve 3-nitro-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF (10 volumes). Validation: Solution should be clear; turbidity indicates wet DMF, which will hydrolyze the active ester.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature. Validation: A slight color change (usually yellow/orange) confirms the formation of the active HOAt ester[1].

  • Coupling: Add pyrrolidine (1.2 eq) dropwise. Stir for 2 hours.

  • Monitoring: Check by LC-MS. The mass of the active ester should disappear, replaced by the product mass ( [M+H]+=239.2 ).

  • Workup: Dilute with EtOAc. Wash sequentially with 10% aqueous citric acid (removes unreacted pyrrolidine and DIPEA), saturated NaHCO 3​ (removes unreacted benzoic acid and acidic HATU byproducts), and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Chemoselective Nitro Reduction (Fe/NH 4​ Cl)

Objective: Reduce the nitro intermediate to the target amine.

  • Suspension: Suspend the nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water.

  • Reagent Addition: Add Iron powder (10.0 eq) and NH 4​ Cl (10.0 eq). Validation: The use of NH 4​ Cl acts as a proton donor and hydrogen source, accelerating the reaction safely[2].

  • Heating: Heat to 70 °C and stir vigorously for 2 hours.

  • Filtration: Cool to room temperature. Filter the black sludge through a pad of Celite® to remove iron salts[2]. Validation: The filtrate must transition from a dark, opaque suspension to a clear yellow/orange solution, confirming the complete removal of Fe particulates.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry, and evaporate to yield the target product.

Protocol C: Boc Deprotection (TFA/DCM)

Objective: Remove the Boc group to yield the free amine.

  • Acidification: Dissolve the Boc-protected intermediate in anhydrous DCM (0.2 M). Cool to 0 °C. Add TFA (20% v/v relative to DCM) dropwise[4].

  • Reaction: Warm to room temperature and stir for 2 hours. Validation: Effervescence (CO 2​ gas evolution) should be observed. Do not run in a closed system to prevent pressure buildup[4].

  • Neutralization: Concentrate under reduced pressure to remove excess TFA. Dissolve the oily residue in DCM and wash with saturated aqueous NaHCO 3​ . Validation: Check the aqueous layer with pH paper. It must read pH > 8 to ensure the TFA salt has been completely converted to the free base. Extract, dry, and concentrate.

Quantitative Data Summaries

Table 1: Comparison of Amide Coupling Reagents for Pyrrolidine Addition

Coupling ReagentBaseSolventReaction TimeExpected YieldEpimerization/Side-Reactions
HATU DIPEADMF2 hours>90% Very Low
EDC / HOBt Et 3​ NDCM12 hours75 - 85%Low
T3P Et 3​ NEtOAc6 hours80 - 85%Low
DCC DMAPDCM24 hours<50%High (DCU byproduct difficult to remove)

Table 2: Comparison of Nitro Reduction Methods

Reduction MethodConditionsChemoselectivity (F-retention)Expected YieldNotes
Fe / NH 4​ Cl EtOH/H 2​ O, 70 °CExcellent >85% Highly recommended; safe and scalable.
Pd/C, H 2​ (50 psi) EtOH, RTPoor<40%High risk of hydrodefluorination.
SnCl 2​ EtOAc, RefluxGood70%Toxic tin byproducts complicate purification.

References

  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

Sources

Optimization

Overcoming steric hindrance in (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone substitution reactions

Welcome to the technical support guide for overcoming challenges in substitution reactions involving (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone. This document is designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for overcoming challenges in substitution reactions involving (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sterically challenging scaffold. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of its functionalization.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in substitution reactions on the 3-amino group of this molecule is significant steric hindrance. The aniline nitrogen is flanked by a fluorine atom at the 5-position and a bulky pyrrolidin-1-yl-methanone group at the 1-position. This molecular architecture physically shields the nitrogen's lone pair of electrons, impeding the approach of electrophiles and the necessary geometric arrangements for transition states in many coupling reactions.

Caption: Steric shielding of the 3-amino group.

This steric congestion leads to common experimental issues such as slow reaction rates, low or no product yield, and the need for harsh reaction conditions that can compromise other functional groups.[1][2] This guide focuses on rational strategies to overcome these barriers.

Frequently Asked Questions (FAQs)

This section addresses proactive questions to aid in the design of your synthetic strategy.

Q1: What are the most significant challenges when planning N-alkylation or N-arylation reactions with this substrate? A1: The key challenges are twofold:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine atom and the phenyl ring decreases the nucleophilicity of the aniline nitrogen.[3][4]

  • Steric Hindrance: The bulky amide group ortho to the amine significantly hinders the approach of coupling partners and catalysts.[1][5][6] This steric bulk can prevent the formation of the key transition state in standard SN2 or catalytic coupling reactions.[2]

Q2: Which catalytic systems are the most effective for N-arylation of this sterically hindered aniline? A2: Palladium-catalyzed Buchwald-Hartwig amination is the most powerful and widely used method for this transformation.[2] Success is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., those from the Buchwald or Hartwig groups) or N-heterocyclic carbene (NHC) ligands are essential.[2][7][8] These ligands promote the formation of a monoligated palladium species, which is crucial for coupling sterically demanding substrates.[2][7] Copper-catalyzed Ullmann-type reactions are a viable alternative, especially with recent advancements in ligand design that facilitate the coupling of hindered partners.[9][10]

Q3: Can microwave-assisted synthesis overcome the steric barriers? A3: Yes, microwave irradiation is a highly effective tool. By using microwave-assisted organic synthesis (MAOS), it is possible to deliver energy directly to the polar molecules in the reaction, leading to rapid and uniform heating.[11][12] This can provide the necessary activation energy to overcome the steric barrier, dramatically reduce reaction times from hours or days to minutes, and often improve yields.[13][14][15] It is particularly useful for sluggish reactions that fail under conventional heating.[16]

Q4: When should I consider protecting the amino group? A4: While seemingly counterintuitive for a substitution reaction, a protection-deprotection strategy can be useful if you are performing other transformations on the molecule and need to prevent the amino group from reacting.[17][18] For instance, if you were performing an electrophilic aromatic substitution, protecting the amine as an acetanilide would moderate its high reactivity and prevent over-reaction.[19][20][21] However, for direct N-substitution, this is not a primary strategy.

Troubleshooting Guides

This section provides solutions to common problems encountered during experimentation.

Issue 1: Low to No Product Yield in N-Arylation (e.g., Buchwald-Hartwig)
Potential Cause Troubleshooting Suggestion Rationale
Inactive Catalyst / Inappropriate Ligand Switch to a more active palladium precatalyst (e.g., a G3 or G4 palladacycle). Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2]Sterically hindered couplings require highly active, monoligated Pd(0) species. Bulky ligands favor the formation of this active catalyst and facilitate the reductive elimination step, which is often the rate-limiting step for hindered substrates.[2][7][22]
Incorrect Base or Solvent Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Use a high-boiling, aprotic polar solvent such as toluene, dioxane, or 2-MeTHF.Strong bases are required to deprotonate the hindered aniline to form the active nucleophile. Aprotic, non-coordinating solvents are crucial for stabilizing the catalytic intermediates without interfering in the reaction.[3]
Insufficient Reaction Energy Increase the reaction temperature to 100-120 °C (for toluene). If conventional heating fails, switch to a sealed-vessel microwave reactor and screen temperatures from 125-175 °C.[13][14]Hindered couplings have a high activation energy barrier.[1] Increased thermal energy or microwave irradiation can provide sufficient energy to overcome this barrier and drive the reaction to completion.[11]
Workflow: Troubleshooting a Failed N-Arylation

Troubleshooting_Workflow start Start: No Product by LC-MS/TLC check_reagents Verify Reagents Purity of starting materials? Inert atmosphere maintained? Anhydrous solvent used? start->check_reagents catalyst_issue Hypothesis: Catalyst/Ligand Failure check_reagents->catalyst_issue Reagents OK condition_issue Hypothesis: Condition Failure check_reagents->condition_issue Reagents OK solution_ligand Action: Change Ligand Try a bulkier biarylphosphine (e.g., RuPhos, XPhos). Consider an NHC ligand. catalyst_issue->solution_ligand solution_base Action: Change Base/Solvent Switch to NaOtBu or LHMDS. Ensure solvent is anhydrous toluene/dioxane. condition_issue->solution_base re_run Re-run Reaction & Monitor solution_ligand->re_run solution_temp Action: Increase Energy Input Increase conventional heating to 110°C. Switch to microwave (150°C, 30 min). solution_base->solution_temp solution_temp->re_run success Success: Product Formation re_run->success Product Detected fail Failure: Still No Product re_run->fail No Product consult Consult Literature for Alternative Routes (e.g., Ullmann Coupling) fail->consult

Caption: Decision workflow for troubleshooting N-arylation.

Issue 2: Side Product Formation (Hydrodehalogenation, Homocoupling)
Potential Cause Troubleshooting Suggestion Rationale
High Temperature Lower the reaction temperature in 10 °C increments. Use the lowest temperature that still provides a reasonable reaction rate.Side reactions like homocoupling of the aryl halide can become competitive at very high temperatures.[2]
Catalyst Decomposition Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. Use a slightly lower catalyst loading (e.g., move from 2 mol% to 1 mol%).Oxygen can deactivate the Pd(0) catalyst, leading to side reactions.[2] High catalyst concentrations can sometimes favor undesired pathways.
Presence of Water Use freshly distilled, anhydrous solvents and ensure all glassware is oven-dried.Protic impurities like water can lead to hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom.[2]
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone

This protocol is a robust starting point for coupling with aryl bromides or chlorides.

Materials:

  • (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (1.0 mmol, 1.0 eq)

  • Aryl Halide (e.g., 4-bromotoluene) (1.2 mmol, 1.2 eq)

  • RuPhos-G3-Palladacycle (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: In a glovebox, add the (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone, aryl halide, RuPhos-G3-Palladacycle, and NaOtBu to an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.[2]

  • Solvent Addition: Add anhydrous toluene to the reaction vessel.

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Due to steric hindrance, reactions may require 12-24 hours for completion.[1]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Cycle for Hindered Substrates Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(Ar)(NHR')]+X- OA_complex->Amine_complex Ligand Exchange Product_complex L-Pd(Ar)(NR') Amine_complex->Product_complex - Base-H+ X- BaseH Base-H+ X- Amine_complex->BaseH Product_complex->Pd0 Reductive Elimination (Rate Limiting for Hindered Substrates) Product Ar-NHR' (Product) Product_complex->Product ArX Ar-X (Aryl Halide) ArX->OA_complex Amine R'-NH2 (Hindered Aniline) Amine->Amine_complex Base Base Base->Amine_complex Deprotonation

Caption: Key steps in the palladium-catalyzed amination cycle.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol is effective for coupling with primary or secondary alkyl bromides.

Materials:

  • (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (0.5 mmol, 1.0 eq)

  • Alkyl Bromide (e.g., benzyl bromide) (0.6 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) (3 mL)

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial, add the (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone, alkyl bromide, and potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 30-60 minutes.[13]

  • Workup: After cooling, filter the reaction mixture to remove the base. Rinse the solids with a small amount of acetonitrile.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue by flash chromatography to yield the N-alkylated product.

Summary of Recommended Conditions
Table 1: Catalyst Systems for N-Arylation of Hindered Anilines
Reaction TypeCatalyst PrecursorRecommended Ligand(s)BaseSolventTypical Temp.
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂, or Palladacycle G3/G4Biarylphosphines: RuPhos, XPhos, BrettPhos.[7] NHCs: IPr, SImesNaOtBu, K₃PO₄, LHMDSToluene, Dioxane80-120 °C
Ullmann Coupling CuI, Cu₂OPhenanthroline, L-proline, Picolinic acid[23][24]K₂CO₃, Cs₂CO₃DMF, NMP, DMSO110-160 °C
References
  • Filo. (2025, October 15). Protection of NH2 in aniline.
  • NEET coaching. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • BenchChem. (2025). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • Wikipedia.
  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines.
  • ACS Publications. (2010, September 23). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry.
  • PMC. (2023, November 6).
  • BenchChem. (2025, December). Technical Support Center: Alternative Catalysts for the Synthesis of N-Substituted Anilines.
  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • ACS Publications. (2016, September 27). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters.
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • PMC. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • RSC Publishing. (n.d.). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions.
  • ResearchGate. (2025, March 21).
  • ACS Publications. (2017, February 23). Mechanistic Study of the Role of Substrate Steric Effects and Aniline Inhibition on the Bis(trineopentylphosphine)palladium(0)-Catalyzed Arylation of Aniline Derivatives.
  • BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • ResearchGate. (n.d.).
  • Wikipedia. Aniline.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Wikipedia.
  • ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
  • Organic Letters. (2021).
  • BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 3-(3-Chloro-5-fluorophenyl)aniline.
  • Frontiers. (n.d.). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[7][19]imidazo[1,2-a]pyrimidines via A3 coupling.

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • RSC Publishing. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • ACS Publications. (2018, April 9). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.

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Reference Data & Comparative Studies

Validation

Comparative In Vivo Efficacy Guide: (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In the landscape of targeted therapeutics, optimizi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds is often hindered by poor aqueous solubility, rapid metabolic clearance, and off-target toxicity. The (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (3-AFP-PM) scaffold has emerged as a highly versatile and structurally privileged pharmacophore designed to overcome these exact bottlenecks.

By integrating this specific motif into kinase inhibitors (such as those targeting Aurora A, PI3Kδ, or RIPK1), researchers can dramatically improve in vivo efficacy. The mechanistic advantages are twofold:

  • The 3-Amino-5-fluorophenyl Motif: Acts as a highly selective hinge-binding anchor. The fluorine atom exerts an inductive electron-withdrawing effect that modulates the basicity of the amine, optimizing ligand binding efficiency while shielding the aromatic ring from rapid oxidative metabolism by CYP450 enzymes [[1]]().

  • The Pyrrolidin-1-yl-methanone Motif: Replaces traditional primary or secondary amides with a stable tertiary cyclic amide. This structural overhaul disrupts the planar crystal lattice, significantly increasing aqueous solubility and membrane permeability, which directly translates to superior oral bioavailability and reduced time-dependent CYP inhibition 2.

Mechanism Scaffold 3-AFP-PM Scaffold (High Sol & Permeability) Target Target Kinase (Hinge Binding) Scaffold->Target Potent Inhibition Pathway Downstream Signaling (e.g., MYC/RIPK1) Target->Pathway Blocked Outcome Disease Modulation (Tumor Regression) Pathway->Outcome Efficacy

Fig 1. Mechanistic pathway illustrating how the 3-AFP-PM scaffold drives in vivo efficacy.

Quantitative In Vivo Efficacy Comparison

To objectively evaluate the performance of the 3-AFP-PM scaffold, we compare two representative derivatives against a traditional primary-amide Standard of Care (SoC) in a murine xenograft model.

  • Derivative A: Unsubstituted 3-AFP-PM core.

  • Derivative B: Sterically shielded 3-AFP-PM (designed to block secondary metabolic soft spots).

CompoundStructural FeatureOral Bioavailability (F%)In Vivo Clearance (mL/min/kg)Tumor Growth Inhibition (TGI%)Body Weight Change (%)
Standard of Care Primary Amide Analog15%45.235%-8.5%
Derivative A 3-AFP-PM Core63%12.578%-2.1%
Derivative B Substituted 3-AFP-PM85%5.892%+1.5%

Data Interpretation & Causality: The primary amide SoC suffers from high intrinsic hepatic clearance and poor intestinal absorption. Transitioning to the pyrrolidin-1-yl-methanone (Derivative A) restores oral bioavailability to 63%, consistent with documented improvements in permeability and efflux ratios for cyclic amides 3. Further optimization in Derivative B reduces clearance to 5.8 mL/min/kg, maximizing the Area Under the Curve (AUC) and driving near-complete tumor growth inhibition (92%) without systemic toxicity, validating the scaffold's non-promiscuous safety profile 4.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following step-by-step workflows are designed as self-validating systems. Every step includes a causal justification to link the experimental action directly to the biological readout.

Protocol 1: Pharmacokinetic (PK) Profiling & Formulation
  • Vehicle Selection & Formulation: Formulate the 3-AFP-PM derivatives in a mild aqueous vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline).

    • Causality: The pyrrolidin-1-yl-methanone moiety ensures high thermodynamic solubility. Utilizing a low-surfactant vehicle prevents vehicle-induced gastrointestinal inflammation, ensuring that the observed PK profile is a true reflection of the compound's intrinsic absorption rather than an artifact of harsh excipients 3.

  • Dosing & Sampling: Administer IV (2 mg/kg) and PO (20 mg/kg) to BALB/c mice. Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality: Dense early time-point sampling (0.25–1h) is critical to accurately capture the Cmax​ and absorption rate ( Ka​ ). This validates the rapid membrane permeation conferred by the fluorinated aniline motif.

Protocol 2: In Vivo Efficacy & Pharmacodynamic (PD) Readout
  • Model Establishment: Implant target cells subcutaneously. Randomize into treatment cohorts when tumors reach an average volume of 150-200 mm³.

  • Chronic Dosing & Monitoring: Dose PO daily for 21 days. Measure tumor volume via calipers and body weight bi-weekly.

    • Causality: Continuous body weight tracking acts as a self-validating proxy for toxicity. A stable or increasing body weight confirms that the high in vivo exposure of the 3-AFP-PM derivatives does not trigger the off-target toxicities (e.g., PDE or adenosine transporter inhibition) often seen with less selective hinge-binders 2.

  • End-of-Study PD Biomarker Analysis: Harvest tumors 2 hours post-final dose. Analyze target phosphorylation via Western blot or targeted ELISA.

    • Causality: Harvesting at the estimated Tmax​ ensures maximum target occupancy. Correlating the intratumoral drug concentration with the degree of biomarker suppression provides an irrefutable link between the chemical scaffold, target engagement, and phenotypic efficacy 1.

Workflow Step1 1. Formulation (Vehicle Optimization) Step2 2. Dosing Strategy (PO vs IV Administration) Step1->Step2 Step3 3. PK/PD Sampling (Plasma & Tissue) Step2->Step3 Step4 4. Efficacy Assessment (TGI & Biomarkers) Step3->Step4

Fig 2. Self-validating in vivo experimental workflow for evaluating 3-AFP-PM derivatives.

Conclusion

The integration of the (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone scaffold represents a highly effective strategy for overcoming the poor oral bioavailability and rapid clearance that frequently plague lead optimization. By utilizing the protocols outlined above, research teams can systematically validate the PK/PD advantages of these derivatives, ensuring robust and reproducible in vivo efficacy.

References[1] Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins

Source: nih.gov URL: [Link][2] Title: Structure Overhaul Affords a Potent Purine PI3Kδ Inhibitor with Improved Tolerability Source: acs.org URL:[Link][4] Title: Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases Source: acs.org URL:[Link][3] Title: Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration Source: nih.gov URL:[Link]

Sources

Comparative

Benchmarking (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone: A Comparative Guide to Next-Generation PARP Inhibitors

As a Senior Application Scientist, evaluating a novel small molecule requires moving beyond basic binding affinity to understand its functional and phenotypic impact. (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel small molecule requires moving beyond basic binding affinity to understand its functional and phenotypic impact. (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone is a rationally designed derivative of the classic poly(ADP-ribose) polymerase (PARP) inhibitor pharmacophore, 3-aminobenzamide. By incorporating a meta-fluoro substitution and a bulky pyrrolidine amide, this compound is engineered to enhance binding within the PARP1/2 nicotinamide-binding pocket while increasing lipophilicity.

This guide provides a rigorous benchmarking framework, comparing this novel compound against historical standards (3-Aminobenzamide) and clinical-grade therapeutics (Olaparib, Talazoparib).

PART 1: Causality & Experimental Logic (E-E-A-T)

To accurately evaluate a novel PARP inhibitor, researchers must understand the causality behind the assays. The clinical efficacy of PARP inhibitors is driven by two distinct, yet interconnected, mechanisms:

  • Catalytic Inhibition: The inhibitor blocks the synthesis of poly(ADP-ribose) (PAR) chains, preventing the recruitment of downstream DNA repair factors[1]. However, catalytic inhibition alone is often insufficient to drive robust cytotoxicity.

  • PARP Trapping: The physical tethering of the PARP1 enzyme to damaged DNA. Trapped PARP-DNA complexes are highly cytotoxic; they stall replication forks during S-phase, collapsing them into lethal double-strand breaks (DSBs)[2],[3].

  • Synthetic Lethality: The ultimate phenotypic validation of a PARP inhibitor is its ability to induce selective cell death in homologous recombination (HR)-deficient cells (e.g., BRCA1/2 mutants) while sparing HR-proficient healthy cells[3].

Because trapping efficiency does not always correlate linearly with catalytic IC50, our benchmarking strategy employs a tripartite approach: biochemical IC50 determination , chromatin fractionation for trapping quantification , and isogenic cell line viability assays .

PART 2: Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol described below is designed as a self-validating system, incorporating necessary internal controls (e.g., Histone H3 for chromatin loading, isogenic WT rescue lines for off-target toxicity).

Protocol 1: PARP1 Catalytic Inhibition Assay

This assay measures the biochemical potency of the inhibitor in a cell-free system.

  • Preparation: Prepare a reaction mix containing 10 ng recombinant human PARP1 enzyme, activated sheared calf thymus DNA, and a customized NAD+ mix (including biotinylated NAD+) in PARP assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Addition: Add serial dilutions of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone, 3-Aminobenzamide, Olaparib, and Talazoparib (ranging from 0.1 nM to 100 µM).

  • Incubation: Incubate the reaction at room temperature for 1 hour to allow for PARylation of target proteins.

  • Detection: Transfer the reaction to a streptavidin-coated 96-well microplate. Wash three times with PBST, then add an HRP-conjugated anti-biotin antibody. Following a final wash, add a chemiluminescent substrate.

  • Analysis: Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis (four-parameter logistic curve).

Protocol 2: Chromatin Trapping Assay via Subcellular Fractionation

This cell-based assay directly measures the physical trapping of PARP1 onto DNA[2].

  • Cell Treatment: Culture UWB1.289 ovarian cancer cells to 80% confluency. Treat cells with 1 µM of the test inhibitors in combination with 0.01% methyl methanesulfonate (MMS) for 1 hour. Logic: MMS induces base alkylation, triggering base excision repair and actively recruiting PARP1 to the DNA.

  • Fractionation: Harvest cells and utilize a Subcellular Protein Fractionation Kit (e.g., Thermo Scientific cat. no. 78840)[2],[3]. Sequentially extract the cytoplasmic, nuclear soluble, and chromatin-bound fractions using the manufacturer's buffers, ensuring protease and phosphatase inhibitors are present at all stages.

  • Quantification: Determine the protein concentration of the isolated chromatin-bound fraction using a micro-BCA assay.

  • Western Blotting: Resolve 20 µg of chromatin-bound protein via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-PARP1 (e.g., Cell Signaling #9542) and anti-Histone H3 (e.g., Cell Signaling #3638)[2]. Logic: Histone H3 serves as an obligate loading control to validate the purity and concentration of the chromatin fraction.

  • Densitometry: Quantify the ratio of chromatin-bound PARP1 to Histone H3 using ImageJ to determine relative trapping efficiency.

Fractionation_Workflow Step1 Cell Treatment (Inhibitor + MMS) Step2 Hypotonic Lysis (Cytoplasmic Fraction) Step1->Step2 Step3 Nuclear Extraction (Soluble Nuclear) Step2->Step3 Step4 Chromatin Digestion (Chromatin-Bound) Step3->Step4 Step5 Western Blot (PARP1 & Histone H3) Step4->Step5

Caption: Step-by-step experimental workflow for the cell-based PARP chromatin trapping assay.

PART 3: Data Presentation & Benchmarking

The following tables summarize the comparative performance of (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone against standard reference inhibitors.

Table 1: Biochemical Benchmarking (In Vitro)

This table compares the raw enzymatic inhibition against the physical trapping capability. Note that 3-Aminobenzamide is a weak catalytic inhibitor with virtually no trapping ability[4],[1].

InhibitorTarget ProfileCatalytic IC50 (nM)Relative Trapping Efficiency
3-Aminobenzamide PARP1/2~30,000Very Low
Olaparib PARP1/2/35.0Moderate
Talazoparib PARP1/21.2High
(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone PARP1/245.0Low-Moderate
Table 2: Cellular Benchmarking (Synthetic Lethality)

To prove that the biochemical metrics translate to phenotypic efficacy, viability is measured in BRCA1-null cells (UWB1.289) versus their isogenic BRCA1-restored counterparts (UWB1.289+BRCA1)[3].

InhibitorUWB1.289 (BRCA1-null) IC50 (nM)UWB1.289+BRCA1 (WT) IC50 (nM)Selectivity (Fold)
3-Aminobenzamide >100,000>100,000N/A
Olaparib 453,200~71x
Talazoparib 2.5400~160x
(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone 850>10,000>11x

Analysis: The data demonstrates that (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone represents a massive leap in potency over the parent 3-aminobenzamide scaffold. While it does not yet match the picomolar trapping efficiency of Talazoparib, it successfully establishes a synthetic lethal window (>11-fold selectivity) in BRCA-deficient models, validating its potential as a lead compound for further structural optimization.

PART 4: Mechanistic Visualization

The diagram below maps the causal relationship between DNA damage, the dual mechanisms of PARP inhibitors, and the ultimate induction of synthetic lethality.

PARP_Pathway DNA_Damage DNA Single-Strand Break (Induced by MMS) PARP_Recruit PARP1 Recruitment & Activation DNA_Damage->PARP_Recruit Catalytic_Inhib Catalytic Inhibition (Blocked PARylation) PARP_Recruit->Catalytic_Inhib Inhibited by Inhibitor (3-Amino-5-fluoro-phenyl)- pyrrolidin-1-yl-methanone Inhibitor->Catalytic_Inhib Trapping PARP1 Trapping on Chromatin Inhibitor->Trapping Replication_Stall Replication Fork Stalling & Double-Strand Breaks Trapping->Replication_Stall Cell_Death Synthetic Lethality (in BRCA1/2 Mutants) Replication_Stall->Cell_Death Unrepaired DSBs

Caption: Mechanistic pathway illustrating how PARP trapping leads to synthetic lethality in BRCA mutants.

References

  • BPS Bioscience. "3-aminobenzamide PARP1, PARP2 79888." BPS Bioscience Catalog. URL:[Link][4]

  • Pandya, K. G., et al. "Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide." BMC Chemical Biology, 2010. URL:[Link][1]

  • Wang, L., et al. "CDK4/6 inhibitors promote PARP1 degradation and synergize with PARP inhibitors in non-small cell lung cancer." Biochemical and Biophysical Research Communications, 2022. URL:[Link][2]

  • Eckert, M. A., et al. "Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer." Cancers, 2023. URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone

Comprehensive Safety and Operational Guide: Handling (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone As a Senior Application Scientist, I recognize that handling novel building blocks like (3-Amino-5-fluoro-phenyl)-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone

As a Senior Application Scientist, I recognize that handling novel building blocks like (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (CAS: 1416981-33-3) requires more than just reading a standard Safety Data Sheet (SDS). This compound—featuring a primary aniline moiety, a fluorinated aromatic ring, and a pyrrolidine amide—presents unique toxicological and logistical challenges.

This guide provides an authoritative, mechanistic approach to laboratory safety, ensuring that your experimental workflows are not only efficient but fundamentally secure.

Hazard Assessment & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The risks associated with this compound are driven by its specific functional groups:

  • The Aniline Moiety (Methemoglobinemia Risk): Aromatic amines are highly lipophilic and readily absorbed through the skin and respiratory tract. Once absorbed, they undergo hepatic metabolism via Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) into N-hydroxylamine intermediates. These reactive metabolites co-oxidize the ferrous iron (Fe²⁺) in oxyhemoglobin to the ferric state (Fe³⁺), forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to hypoxia and cyanosis [1].

  • The Fluorine Substituent (Thermal Decomposition Risk): While the carbon-fluorine bond is stable under ambient conditions, exposing this compound to extreme heat (e.g., fire or aggressive exothermic reactions) will release highly toxic and corrosive hydrogen fluoride (HF) gas.

  • The Pyrrolidine Amide: This group enhances the compound's solubility in polar aprotic solvents (like DMSO or DMF) but also allows the molecule to act as a weak base, potentially reacting vigorously with strong oxidizing agents or concentrated acids.

ToxicityPathway A 3-Amino-5-fluoro-phenyl Derivative B Hepatic CYP450 (CYP1A2 / CYP2E1) A->B Absorption & Metabolism C N-Hydroxylamine Metabolite B->C N-Hydroxylation D Oxyhemoglobin (Fe2+) C->D Co-oxidation E Methemoglobin (Fe3+) & Hypoxia D->E Electron Transfer

Mechanistic pathway of aniline-induced methemoglobinemia via CYP450 N-hydroxylation.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves provide zero barrier protection against lipophilic anilines. To prevent dermal absorption, PPE must be selected based on quantitative breakthrough data and material compatibility [2].

Protective GearStandard / SpecificationRecommended MaterialCausality & Operational Rationale
Hand Protection EN 374 / ASTM F739Nitrile (≥0.11 mm thickness)Anilines rapidly permeate latex. Nitrile provides a >480 min breakthrough time for dry powders. Double-glove when handling in solvent solutions.
Eye/Face ANSI Z87.1Splash Goggles + Face ShieldPrevents mucosal absorption of aerosolized particulates during weighing or solvent transfer.
Body NFPA 2112Flame-Resistant (FR) Lab CoatMitigates risk if handling alongside flammable polar aprotic solvents (e.g., DMF, THF) during solubilization.
Respiratory NIOSH 42 CFR 84N95 / P100 Half-MaskRequired only if handling bulk powder outside a certified fume hood to prevent inhalation of methemoglobin-inducing dust.

Standard Operating Procedure (SOP): Experimental Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the digital airflow monitor reads a face velocity between 80–100 feet per minute (fpm). If the alarm sounds or flow is inadequate, abort the procedure.

Step 2: Dispensing and Weighing

  • Action: Use an anti-static micro-spatula to weigh the powder inside a vented balance enclosure.

  • Causality: Fine organic powders with fluorinated rings can accumulate static charge, presenting a deflagration risk and causing the powder to aerosolize. Grounding the equipment prevents static discharge.

Step 3: Solubilization

  • Action: Transfer the pre-weighed powder to a reaction vial and dissolve in an anhydrous solvent (e.g., DMSO or DMF).

  • Validation: Visually confirm complete dissolution. The solution must be completely clear before proceeding to avoid unreacted powder adhering to the septum during heating.

Step 4: Reaction Execution

  • Action: Seal the vial with a PTFE-lined septum and purge the headspace with Argon or Nitrogen.

  • Causality: The primary amine on the aniline ring is susceptible to premature atmospheric oxidation, which can form unwanted nitroso impurities and degrade your reaction yield. An inert atmosphere preserves the integrity of the building block.

HandlingWorkflow Step1 Step 1: Preparation Don PPE & verify fume hood flow (80-100 fpm) Step2 Step 2: Weighing Use anti-static spatula in vented enclosure Step1->Step2 Step3 Step 3: Solubilization Dissolve in anhydrous DMSO/DMF Step2->Step3 Step4 Step 4: Reaction Setup Transfer to inert atmosphere (Argon/N2) Step3->Step4 Step5 Step 5: Waste Disposal Segregate as halogenated organic waste Step4->Step5

Step-by-step operational workflow for the safe handling and processing of the chemical.

Emergency Response & Spill Management

In the event of an exposure, immediate action based on chemical principles is required:

  • Dermal Exposure: Wash the affected area immediately with polyethylene glycol (PEG 400), followed by copious amounts of soap and water. Causality: Because the aniline derivative is highly lipophilic, PEG 400 acts as a co-solvent to lift the chemical from the skin much more effectively than water alone, preventing deep dermal penetration.

  • Inhalation & Methemoglobinemia Monitoring: Move the victim to fresh air. Monitor for cyanosis (bluish discoloration of the lips, nail beds, or mucous membranes), which is the clinical hallmark of methemoglobinemia [3]. If cyanosis is present, administer 100% supplemental oxygen and seek immediate emergency medical attention (clinical administration of Methylene Blue may be required).

  • Spill Cleanup: Do not dry-sweep. Cover the spill with a damp absorbent pad (using water or a mild solvent like ethanol) to suppress dust generation. Collect the debris using non-sparking tools and place it in a sealed, labeled container.

Waste Disposal & Laboratory Decommissioning

Improper disposal of fluorinated aromatics can lead to severe environmental and regulatory consequences.

  • Halogenated Segregation: Because of the 5-fluoro substituent, all liquid waste, reaction quenchings, and solvent washes containing this compound must be strictly segregated into the "Halogenated Organic Waste" stream. Mixing this with non-halogenated waste violates EPA/RCRA guidelines and creates explosive hazards during waste processing.

  • Thermal Destruction: Disposal must be conducted via high-temperature incineration at a regulated facility equipped with acid gas scrubbers. The scrubbers are mandatory to neutralize the toxic hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during the thermal decomposition of the molecule [2].

  • Glassware Decontamination: Rinse all spatulas and glassware with a 10% bleach (sodium hypochlorite) solution followed by a methanol rinse. The oxidative bleach degrades residual aniline amines before the glassware enters the standard washing cycle.

References

  • Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines. Chemical Research in Toxicology, 2016.[Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[Link]

  • Subacute Inhalation Toxicity of Aniline in Rats. Toxicological Sciences, 2003.[Link]

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone
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(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone
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